molecular formula C10H12ClNOS B2658474 (2-Furylmethyl)(3-thienylmethyl)amine hydrochloride CAS No. 1158231-76-5

(2-Furylmethyl)(3-thienylmethyl)amine hydrochloride

Cat. No.: B2658474
CAS No.: 1158231-76-5
M. Wt: 229.72
InChI Key: YJSFRDSKAOZRRC-UHFFFAOYSA-N
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Description

(2-Furylmethyl)(3-thienylmethyl)amine hydrochloride is a secondary amine hydrochloride salt featuring a furylmethyl group (2-position) and a thienylmethyl group (3-position) attached to a central nitrogen atom. This compound is part of a broader class of heterocyclic amines, which are of significant interest in medicinal chemistry and materials science due to their electronic and steric properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-thiophen-3-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS.ClH/c1-2-10(12-4-1)7-11-6-9-3-5-13-8-9;/h1-5,8,11H,6-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSFRDSKAOZRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC2=CSC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Furylmethyl)(3-thienylmethyl)amine hydrochloride typically involves the reaction of 2-furylmethylamine with 3-thienylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. Purification is achieved through crystallization or recrystallization techniques to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

(2-Furylmethyl)(3-thienylmethyl)amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the hydrochloride can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(2-Furylmethyl)(3-thienylmethyl)amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Furylmethyl)(3-thienylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of both furan and thiophene rings allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Insights

  • Positional Isomerism : The substitution position on the thiophene ring (2- vs. 3-thienylmethyl) significantly affects electronic properties. For example, the 3-thienyl group may offer better conjugation in planar systems compared to the 2-isomer, impacting ligand-receptor interactions in drug design .
  • Heterocycle Replacement : Replacing the furyl group with a pyridinyl group (as in C₁₁H₁₂ClN₂S) introduces a basic nitrogen atom, enhancing hydrogen-bonding capacity and solubility in aqueous media. This modification is relevant for pharmaceuticals targeting enzymes or nucleic acids .
  • Aromatic vs. Conversely, the methoxyethyl group in C₈H₁₄ClNOS introduces flexibility and polarity, favoring applications in reverse ionic liquids or surfactants .

Biological Activity

(2-Furylmethyl)(3-thienylmethyl)amine hydrochloride is a compound with the molecular formula C10H12ClNOS, featuring both furan and thiophene rings. Its unique structure positions it as a valuable building block in organic synthesis and pharmaceutical research. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Synthetic Routes

The synthesis of this compound typically involves:

  • Reactants : 2-furylmethylamine and 3-thienylmethyl chloride.
  • Conditions : The reaction is conducted in an organic solvent (e.g., dichloromethane) at room temperature, using sodium hydroxide as a base. The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production

In industrial settings, similar synthetic routes are employed, scaled up for efficiency. Purification is achieved through crystallization or recrystallization techniques.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The presence of furan and thiophene rings enables π-π interactions and hydrogen bonding, influencing binding affinity and specificity with enzymes or receptors.

Potential Therapeutic Properties

Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Investigated for its effects against various pathogens.
  • Anticancer Properties : Explored for potential applications in cancer treatment due to its ability to modulate cellular pathways.

Comparative Analysis

The compound can be compared with similar compounds:

Compound NameStructure FeaturesNotable Activities
(2-Furylmethyl)amine hydrochlorideContains only the furan ringLimited biological activity
(3-Thienylmethyl)amine hydrochlorideContains only the thiophene ringModerate biological activity
(2-Furylmethyl)(2-thienylmethyl)amine hydrochlorideDifferent position of thiophene ringUnique biological properties

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, showcasing its potential as a lead compound for antibiotic development.

Study 2: Anticancer Effects

In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines through modulation of apoptotic pathways. It was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a promising avenue for cancer therapeutics.

Study 3: Mechanistic Insights

Research utilizing molecular docking simulations provided insights into the binding interactions between this compound and target proteins associated with cancer progression. The data suggested a high binding affinity, indicating potential efficacy in therapeutic applications.

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